molecular formula C6H17Cl2N3 B6605519 3-hydrazinyl-1-methylpiperidine dihydrochloride CAS No. 2243521-09-5

3-hydrazinyl-1-methylpiperidine dihydrochloride

Cat. No. B6605519
CAS RN: 2243521-09-5
M. Wt: 202.12 g/mol
InChI Key: XTNYBKFUGKXSAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydrazinyl-1-methylpiperidine dihydrochloride (3-HMPD) is a synthetic, water-soluble dihydrochloride salt of 3-hydrazinyl-1-methylpiperidine (3-HMP). It is an organic compound, and a member of the piperidine family. It is a white to off-white powder, and is used in scientific research for a variety of applications. 3-HMPD is a versatile compound that has been used for a number of different purposes, including as an inhibitor of monoamine oxidase (MAO) and as a substrate for the enzyme cyclooxygenase (COX).

Scientific Research Applications

3-hydrazinyl-1-methylpiperidine dihydrochloride is used in a variety of scientific research applications, including as an inhibitor of MAO and as a substrate for COX. MAO is an enzyme that plays an important role in the metabolism of monoamines, such as dopamine, serotonin, and norepinephrine. Inhibition of MAO can be used to study the effects of monoamines on the brain and behavior. Similarly, COX is an enzyme involved in the production of prostaglandins, which are important mediators of inflammation and pain. The substrate activity of 3-hydrazinyl-1-methylpiperidine dihydrochloride has been used to study the role of COX in the production of prostaglandins.

Mechanism of Action

3-hydrazinyl-1-methylpiperidine dihydrochloride acts as an inhibitor of MAO by binding to the enzyme and blocking its activity. The binding of 3-hydrazinyl-1-methylpiperidine dihydrochloride to MAO prevents the enzyme from metabolizing monoamines, thus allowing them to accumulate in the brain and exert their effects. Similarly, 3-hydrazinyl-1-methylpiperidine dihydrochloride acts as a substrate for COX by binding to the enzyme and allowing it to catalyze the production of prostaglandins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-hydrazinyl-1-methylpiperidine dihydrochloride depend on its application. As an inhibitor of MAO, 3-hydrazinyl-1-methylpiperidine dihydrochloride can increase the levels of monoamines in the brain and lead to increased levels of arousal and alertness. As a substrate for COX, 3-hydrazinyl-1-methylpiperidine dihydrochloride can lead to increased levels of prostaglandins, which can have a variety of effects, including pain relief, anti-inflammatory effects, and increased blood flow.

Advantages and Limitations for Lab Experiments

The advantages of using 3-hydrazinyl-1-methylpiperidine dihydrochloride in laboratory experiments include its water solubility, its ability to bind to both MAO and COX, and its versatility. However, the use of 3-hydrazinyl-1-methylpiperidine dihydrochloride in experiments is limited by its relatively short duration of action and its potential for toxic side effects.

Future Directions

For research on 3-hydrazinyl-1-methylpiperidine dihydrochloride include further investigation into its mechanism of action, its potential for toxic side effects, and its potential for use in clinical settings. Additionally, research should be conducted to explore the potential of 3-hydrazinyl-1-methylpiperidine dihydrochloride as a substrate for other enzymes and its potential for use in other biological processes. Finally, research should be conducted to further investigate the potential for 3-hydrazinyl-1-methylpiperidine dihydrochloride to be used as a therapeutic agent for the treatment of various diseases and conditions.

Synthesis Methods

3-hydrazinyl-1-methylpiperidine dihydrochloride is synthesized through a multi-step process that begins with the reaction of 1-methylpiperidine and 3-hydrazine hydrochloride in the presence of a base. The reaction produces 3-hydrazinyl-1-methylpiperidine hydrochloride (3-HMP-HCl), which is then transformed into the dihydrochloride salt form of the compound (3-hydrazinyl-1-methylpiperidine dihydrochloride) by reacting it with an excess of hydrochloric acid.

properties

IUPAC Name

(1-methylpiperidin-3-yl)hydrazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N3.2ClH/c1-9-4-2-3-6(5-9)8-7;;/h6,8H,2-5,7H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTNYBKFUGKXSAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)NN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H17Cl2N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydrazinyl-1-methylpiperidine dihydrochloride

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